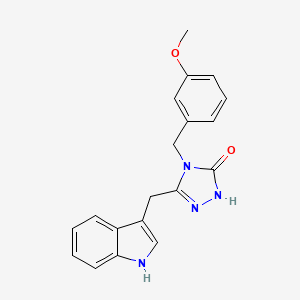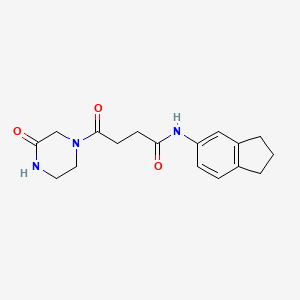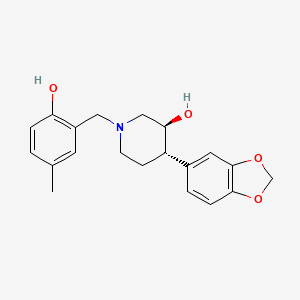![molecular formula C14H20N2S B4261106 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B4261106.png)
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine
Descripción general
Descripción
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is a heterocyclic organic compound that contains a pyridine ring, a pyrrolidine ring, and a thiopyran ring. Synthesis of this compound is challenging, and several methods have been developed to obtain it.
Mecanismo De Acción
The mechanism of action of 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the proliferation of cancer cells. Additionally, it has been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. However, the effects of this compound in vivo are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a ligand in the development of new catalysts for organic synthesis. However, the limitations of using this compound in lab experiments include its complex synthesis process, which makes it difficult to obtain in large quantities, and its unknown mechanism of action, which requires further investigation.
Direcciones Futuras
Several future directions for the study of 2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine can be identified. These include further investigation of its mechanism of action, evaluation of its efficacy and safety in animal models, and optimization of its synthesis method to increase its yield and purity. Additionally, this compound can be further studied for its potential applications in material science, such as the development of new optical and electronic materials.
Aplicaciones Científicas De Investigación
2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use as a ligand in the development of new catalysts for organic synthesis.
Propiedades
IUPAC Name |
2-[1-(thian-4-yl)pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-8-15-13(4-1)14-5-3-9-16(14)12-6-10-17-11-7-12/h1-2,4,8,12,14H,3,5-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNTYNRRGOZVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCSCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2E)-3-(2-furyl)prop-2-en-1-yl]-4-(2-methoxy-1-methylethyl)piperidine](/img/structure/B4261038.png)
![3-[2-(3-methoxyphenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4261060.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![2-{1-cyclohexyl-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4261080.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4261084.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4261087.png)
![(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4261092.png)
![6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid](/img/structure/B4261117.png)
![1-(4-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B4261119.png)
![2-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B4261121.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4261132.png)